(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring with a hydroxyl group and a 4-nitrophenyl substituent. This compound has garnered interest in organic synthesis due to its potential as an intermediate in the production of various bioactive molecules and natural products. Its structural configuration allows for specific interactions in biological systems, making it a candidate for further pharmacological studies.
In terms of classification, (3S)-1-(4-nitrophenyl)pyrrolidin-3-ol falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to its nitrogen-containing ring structure. It is also classified as a secondary alcohol due to the presence of the hydroxyl group attached to the carbon atom in the pyrrolidine ring.
The synthesis of (3S)-1-(4-nitrophenyl)pyrrolidin-3-ol typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and selectivity for the desired stereoisomer. The use of solvents and catalysts can also influence the efficiency of each step.
The molecular formula of (3S)-1-(4-nitrophenyl)pyrrolidin-3-ol is C11H14N2O3. The compound features a pyrrolidine ring with a hydroxyl group at position 3 and a nitrophenyl group at position 1.
Key structural data includes:
(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and choice of solvent to optimize yield and selectivity.
The mechanism of action for (3S)-1-(4-nitrophenyl)pyrrolidin-3-ol involves its interaction with biological targets, potentially including enzymes or receptors. The nitro group may undergo bioreduction within biological systems to generate reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, influencing the compound's biological activity.
Key physical properties include:
Chemical properties include:
(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol has several scientific applications:
Saturated nitrogen heterocycles—particularly five-membered rings like pyrrolidine—represent foundational scaffolds in medicinal chemistry due to their three-dimensional (3D) structural complexity and favorable physicochemical properties. The pyrrolidine ring (C₄H₉N
) exhibits sp³-hybridization, enabling broader exploration of pharmacophore space compared to flat aromatic systems. This characteristic enhances molecular diversity and improves critical drug-like properties such as solubility, metabolic stability, and target selectivity. Pyrrolidine’s high fraction of carbon sp³ atoms (Fsp³ = 0.80) directly correlates with improved aqueous solubility (LogS = 0.854) and membrane permeability, addressing key challenges in pharmacokinetic optimization [1]. Additionally, the ring’s basic nitrogen (pKBH+ ≈ 2.59) facilitates salt formation for enhanced bioavailability and provides hydrogen-bonding capabilities essential for target engagement [1].
Pyrrolidine’s pharmacological advantages become evident when contrasted with aromatic heterocycles like pyrrole:
Table 1: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
LogS | 0.85 | -0.18 | -2.64 |
PSA (Ų) | 16.46 | 13.96 | 0 |
H-Bond Donors | 1.0 | 1.0 | 0 |
H-Bond Acceptors | 1.5 | 0.5 | 0 |
Data derived from Qikprop calculations [1]
Key distinctions include:
Pyrrolidine ranks among the most prevalent nitrogen heterocycles in pharmaceuticals, appearing in 37 FDA-approved drugs [1]. Notable examples span diverse therapeutic areas:
Table 2: Selected Pyrrolidine-Containing FDA-Approved Therapeutics
Drug | Indication | Key Structural Features |
---|---|---|
Procyclidine | Parkinsonism | 1-Cyclohexyl-pyrrolidine |
Clemastine | Allergic rhinitis | Diphenylmethyl-pyrrolidine |
Captopril | Hypertension | Proline-derived thiol |
Daridorexant | Insomnia (2022 approval) | Pyrrolidine ether |
Pacritinib | Myelofibrosis (2022) | Fused pyrrolopyrimidine |
Historically, pyrrolidine derivatives leverage stereochemical precision for efficacy—e.g., the (S)-configuration in captopril optimizes angiotensin-converting enzyme inhibition. Modern applications exploit the scaffold’s versatility in kinase inhibitors (e.g., pacritinib’s JAK2 inhibition) and CNS agents (e.g., daridorexant’s orexin receptor antagonism) [3]. This trajectory underscores pyrrolidine’s enduring relevance in addressing unmet medical needs through structural innovation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1